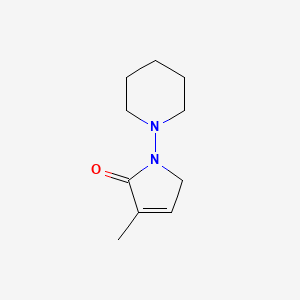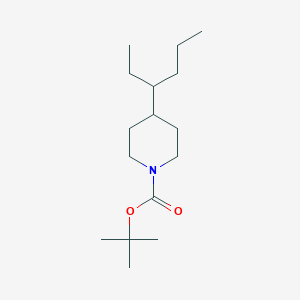
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- is a complex organic compound with a unique structure that includes a pyrrolizine ring system and an isothiazole moiety
Méthodes De Préparation
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- typically involves multiple steps, starting with the formation of the pyrrolizine ring system. This can be achieved through cyclization reactions involving appropriate precursors. The isothiazole group is then introduced via a substitution reaction, often using reagents such as isothiazole derivatives under specific conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isothiazole moiety, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole moiety plays a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- can be compared with other pyrrolizine derivatives and isothiazole-containing compounds. Similar compounds include:
Hexahydropyrrolizine: A simpler pyrrolizine derivative without the isothiazole group.
Pyrrolizidine: Another pyrrolizine derivative with different substituents.
Isothiazole derivatives: Compounds containing the isothiazole moiety but with different core structures. The uniqueness of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- lies in its combined structure, which imparts specific chemical and biological properties not found in simpler analogs .
Propriétés
Numéro CAS |
651314-14-6 |
|---|---|
Formule moléculaire |
C12H14N2S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,2-thiazole |
InChI |
InChI=1S/C12H14N2S/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h4,8H,1-2,5-6,9-10H2 |
Clé InChI |
XEQJQSYULOXZAN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN2C1)C#CC3=CC=NS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
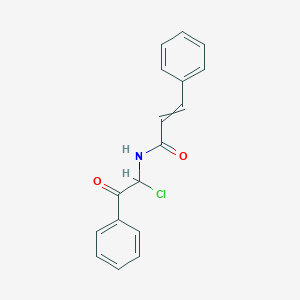
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
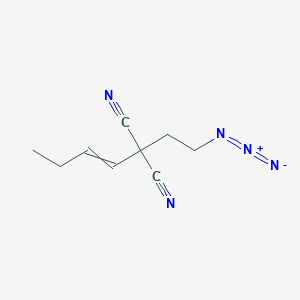
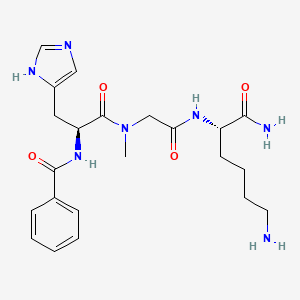
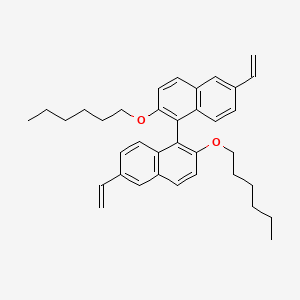
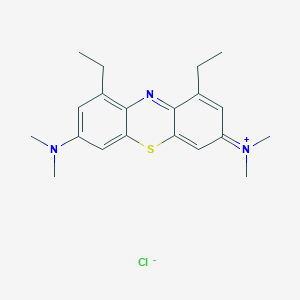
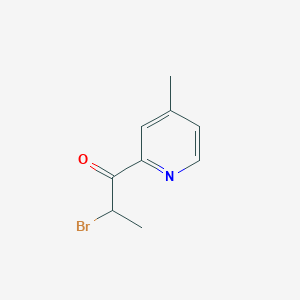

![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
